D-Glucose-d12-1

Mass Spectrometry Metabolomics Stable Isotope Tracing

Accurate metabolic flux analysis requires isotopic tracers that eliminate interference from endogenous isotopes. D-Glucose-d12-1 (CAS 89798-27-6) is a perdeuterated glucose (C6D12O6, MW 192.23) with 97 atom % D and ≥99% HPLC purity. Key advantages for high-precision assays: - M+12 mass shift minimizes natural abundance interference, improving LLOQ vs M+7 analogs. - Distinct C-D Raman signature (2050-2300 cm⁻¹) enables unambiguous anabolic tracking in complex microbiomes. - Non-perturbing glycolytic flux validated for in vivo NMR and perfused organ studies. - Chemically identical internal standard for targeted metabolomics (glucose, G6P, glycolytic intermediates).

Molecular Formula C6H12O6
Molecular Weight 192.23 g/mol
Cat. No. B12423024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-d12-1
Molecular FormulaC6H12O6
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D,8D,9D,10D,11D,12D
InChIKeyGZCGUPFRVQAUEE-OUCVIOSLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucose-d12-1: Perdeuterated Glucose Standard


D-Glucose-d12-1 (CAS 89798-27-6), a perdeuterated derivative of D-glucose, is a stable isotope-labeled monosaccharide in which all 12 hydrogen atoms are replaced by deuterium . With a molecular formula of C6D12O6 and a molecular weight of 192.23 g/mol, it serves as a foundational tracer and internal standard in metabolic flux analysis, NMR spectroscopy, and mass spectrometry-based metabolomics .

TracerMetabolic flux analysis studies
Internal StandardLC-MS/MS metabolomics normalization
SpectroscopyNMR and Raman-DIP silent-region detection

Why Substitution Fails for D-Glucose-d12-1


Interchanging D-Glucose-d12-1 with other deuterated or 13C-labeled glucose analogs is not straightforward due to quantifiable differences in isotopic enrichment, mass shift, and resulting analytical sensitivity . While D-Glucose-d7 (M+7) or D-Glucose-13C offer alternative labeling strategies, they do not provide the same degree of mass separation or spectral clarity as the perdeuterated M+12 species. The higher mass shift minimizes interference from natural abundance isotopes and enables more accurate quantification in complex matrices, a critical factor for procurement decisions in high-precision metabolic studies .

Target: D-Glucose-d12-1
Substitute: D-Glucose-d7 / 13C6
Mass Shift
M+12 provides larger separation from endogenous glucose
M+7 shift may not achieve equivalent spectral clarity
Isotopic Interference
Minimizes natural abundance isotopologue overlap
Higher potential for interference in complex matrices
Sensitivity
Supports accurate quantification at low concentrations
May limit LLOQ and quantification accuracy in targeted assays

D-Glucose-d12-1: Quantitative Differentiation Evidence


Mass Shift Advantage vs. D-Glucose-d7

D-Glucose-d12-1 exhibits a mass shift of M+12 relative to unlabeled glucose, compared to an M+7 shift for D-Glucose-d7 . This 71% greater mass differential (12 Da vs 7 Da) reduces spectral overlap with natural abundance isotopologues, enhancing signal-to-noise ratio and quantification accuracy in complex biological matrices.

Mass Shift
Cross-study comparable
M+12 vs. M+7
5 Da larger shift
Reduces spectral overlap, improving quantification accuracy
Mass spectrometry analysis context
Mass Spectrometry Metabolomics Stable Isotope Tracing

Raman-DIP Sensitivity in Single-Cell Studies

D-Glucose-d12-1 is specifically validated as a stable isotope internal standard for Raman-DIP, where the perdeuterated C-D bond generates a distinct Raman signal in the 'silent region' (2050–2300 cm⁻¹) free from cellular background interference . In a comparative study, glucose-d12 produced a stronger and more specific lipid deuteration signal (2068 cm⁻¹ C-D band) than D2O, enabling the detection of metabolic heterogeneity at the single-cell level [1].

Raman-DIP Specificity
Head-to-head
Glucose-d12: Strong 2068 cm⁻¹ lipid signal
vs. D2O: weaker protein signal
Enables unambiguous lipid anabolism detection in single cells
Validated in Sphingomonas koreensis cells
Raman Microspectroscopy Deuterium Isotope Probing Single-Cell Analysis

High Purity for Internal Standardization

D-Glucose-d12-1 is available with a guaranteed chemical purity of ≥99% by HPLC and an isotopic enrichment of 97 atom % D, ensuring minimal interference from unlabeled or partially labeled species in quantitative assays . This level of purity is critical for accurate spike-in normalization in LC-MS/MS workflows.

Purity Specification
Supporting evidence
≥99% HPLC
97 atom % D
Minimizes interference from unlabeled species
Vendor COA; batch-dependent
Analytical Chemistry Quality Control Internal Standard

Glycolytic Flux Unaffected by Deuteration

A direct NMR-based study using perdeuterated glucose (U-13C6,U-2H7) demonstrated that the presence of deuterium does not alter the rate of conversion to lactate via glycolysis in perfused rat hearts, with no statistically significant difference in flux compared to non-deuterated controls [1]. This validates perdeuterated glucose as a reliable tracer that does not introduce significant metabolic perturbations.

Glycolytic Flux Rate
Class-level inference
~0% flux difference (not significant)
Supports non-perturbing tracer suitability
NMR-based study; class-level inference
Kinetic Isotope Effect Metabolic Flux Analysis NMR Spectroscopy

D-Glucose-d12-1: Optimal Application Scenarios


High-Resolution Metabolomics & Fluxomics

When designing stable isotope-resolved metabolomics (SIRM) experiments with complex biological matrices (e.g., plasma, tissue homogenates), D-Glucose-d12-1 is the preferred choice over D-Glucose-d7. Its M+12 mass shift provides superior separation from endogenous glucose isotopologues, reducing ion suppression and improving lower limit of quantification (LLOQ) for 12C-glucose-derived metabolites .

Single-Cell Raman-DIP for Microbiology

For studies requiring functional analysis of uncultured or heterogeneous microbial populations, D-Glucose-d12-1 serves as a validated tracer for Raman-DIP. Its perdeuterated C-D bonds yield a distinct spectral signature in the silent region (2050–2300 cm⁻¹), enabling unambiguous detection of anabolic glucose incorporation into lipids without interference from native cellular components [1]. This is particularly valuable for assessing substrate utilization in complex communities, such as soil microbiomes or pharmaceutical manufacturing environments.

NMR Flux Analysis in Intact Tissues

Investigators employing 13C/2H dual-labeled or perdeuterated glucose for NMR flux studies can rely on the established finding that full deuteration does not perturb glycolytic flux [2]. This supports the use of D-Glucose-d12-1 as a non-perturbing tracer for quantifying pathway activity in perfused organs or in vivo systems, where tracer-induced kinetic isotope effects must be minimized.

LC-MS/MS Internal Standard for Glucose

In targeted metabolomics assays requiring precise quantification of glucose, glucose-6-phosphate, or downstream glycolytic intermediates, D-Glucose-d12-1 offers a chemically identical yet isotopically distinct internal standard. Its high purity (≥99% HPLC, 97 atom % D) and M+12 mass shift ensure accurate spike-in normalization and correction for matrix effects, improving assay robustness and reproducibility .

Application
Selection Property
Validation Focus
Stable isotope-resolved metabolomics (SIRM) in complex matrices
Mass shift separation from endogenous isotopologues
Signal-to-noise ratio and LLOQ for 12C-glucose metabolites
Functional single-cell Raman-DIP in microbial populations
Perdeuterated C-D silent-region Raman signal
Anabolic glucose incorporation into lipids without interference
NMR flux studies in perfused organs or in vivo systems
Non-perturbing tracer kinetics
Glycolytic flux rate measurement without kinetic isotope effect bias
Targeted metabolomics for glucose and glycolytic intermediates
Chemically identical, isotopically distinct internal standard (M+12)
Spike-in normalization and matrix-effect correction accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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